CK2 Inhibitory Activity: Meta-Substituted Scaffold vs. Para-Substituted Active Series
In a systematic SAR study of 40 compounds, all meta-substituted dioxoisothiazolidine derivatives (compounds 3–20) were reported to be inactive against CK2 with IC50 values exceeding 30 µM [1]. The target compound (CAS 919633-61-7) bears the dioxoisothiazolidine ring at the meta-position of the benzamide, which based on this established class-level SAR, strongly implies it will also exhibit an IC50 >30 µM in the same CK2 assay system. In contrast, the most active para-substituted analog in the study (compound 31, a para-substituted derivative) achieved an IC50 of 1.5 µM [1]. This positions the target compound as a structurally distinct but likely inactive member of the series, making it a valuable negative control or sar-probe for dissecting meta vs. para positional effects on kinase engagement.
| Evidence Dimension | CK2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 >30 µM (inferred from meta-substituted SAR class, not experimentally confirmed for this specific compound) |
| Comparator Or Baseline | Compound 31 (para-substituted analog): IC50 = 1.5 µM. Compound 1 (lead compound): IC50 = 20 µM. |
| Quantified Difference | >20-fold loss of activity for meta-substituted scaffold compared to most active para-substituted analog. |
| Conditions | In vitro CK2 kinase assay using ATP acceptor site binding format; specific assay conditions detailed in Chekanov et al. (2014) [1]. |
Why This Matters
The stark positional sensitivity confirms that this compound cannot be interchanged with active para-substituted analogs for CK2-targeted probe development, and its expected inactivity makes it suitable as an in-class negative control for kinase selectivity profiling.
- [1] Chekanov, M. O., Ostrynska, O. V., Synyugin, A. R., Bdzhola, V. G., & Yarmoluk, S. M. (2014). Design, synthesis and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as a new class of human protein kinase CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 338–343. View Source
